molecular formula C8H9ClN2O2S B2512067 6-Nitro-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride CAS No. 2551115-56-9

6-Nitro-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride

Cat. No. B2512067
CAS RN: 2551115-56-9
M. Wt: 232.68
InChI Key: LACRRQFWFDDADD-UHFFFAOYSA-N
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Description

The compound "6-Nitro-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related benzothiazine derivatives, which share a common structural motif with the compound of interest. Benzothiazines are a class of heterocyclic compounds that have garnered attention due to their wide spectrum of biological activities, including potential anticancer properties . These compounds are characterized by a nitrogen-sulfur axis that is believed to contribute to their biological activity .

Synthesis Analysis

The synthesis of benzothiazine derivatives is a multi-step process involving isocyanation and successive nitrosation . The papers describe the synthesis of nitrosourea derivatives of benzothiazines, which are designed to interact with DNA through complexation and alkylation, thereby exhibiting anticancer activities . The synthesis begins with commercially available nitrobenzoates and involves a series of reactions that are tolerant of various substituents, allowing for the creation of a diverse library of benzothiazine derivatives .

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is stabilized by intramolecular hydrogen bonds . The heterocyclic thiazine rings typically adopt half-chair conformations, and the presence of substituents like chloro groups can influence the formation of intermolecular hydrogen bonds, leading to different dimeric structures or crystal packing . The introduction of a nitroso group can also affect the binding mode and crystal packing of the derivatives .

Chemical Reactions Analysis

Benzothiazine derivatives can undergo various chemical reactions, including nitrosation, which is the introduction of a nitroso group into the molecule . This transformation can significantly alter the binding properties of the compound, as demonstrated by the different hydrogen-bonding modes observed in the crystalline complexes of the N-nitroso derivative of hydrochlorothiazide . The nitrosourea derivatives of benzothiazines are designed to interact with DNA, which is a key aspect of their proposed anticancer mechanism .

Physical and Chemical Properties Analysis

The physical properties of benzothiazine derivatives, such as melting points, are typically reported uncorrected and are used as an initial indicator of purity . The chemical properties, including reactivity and biological activity, are influenced by the structural features of the benzothiazine nucleus and the substituents attached to it. The presence of a nitrosourea moiety, for example, is intended to enhance the antitumor properties of the compounds . The spectral studies, such as infrared spectroscopy, are used to characterize the synthesized compounds and confirm their structures .

Scientific Research Applications

Heterocyclic Compound Applications

Benzothiazine, including derivatives like 6-Nitro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride, is a significant heterocyclic compound with a benzene ring attached to a thiazine ring. This structure has found applications across various industries, particularly in drug discovery due to its potential as a candidate for treating diseases such as cancer, hypertension, and infections. The nitrogen-sulphur axis and structural similarity to phenothiazine drugs enhance its medicinal value. Synthetic strategies for benzothiazine derivatives involve the use of 2-aminothiophenol, 1,3-dicarbonyl compounds, or α-haloketones, achieving high yields in synthesis processes (Mir, Dar, & Dar, 2020).

Diuretic and Enzyme Inhibition

Benzothiazine compounds, as part of the benzothiadiazines group, act as diuretics with carbonic anhydrase inhibitory properties. These compounds are clinically utilized to manage conditions related to obesity, cancer, epilepsy, and hypertension. Their effectiveness is partly attributed to their action on zinc-binding groups in carbonic anhydrase enzymes, which play a role in kidney and blood vessel functions, potentially explaining their blood pressure lowering and organ-protective activities (Carta & Supuran, 2013).

Biological Activity and Drug Design

The 1,4-Benzothiazine scaffold is central to various synthetic and drug design strategies due to its versatile biological activities. Its structural flexibility allows for the development of analogues with significant antifungal, immunomodulating, and potential anti-cancer properties. The chemical characteristics, such as N-4 substitution and the presence of azolic substituents, are critical for its activity, providing a foundation for novel therapeutic agents (Rai, Singh, Raj, & Saha, 2017).

Therapeutic Activities and Synthesis

Benzothiazines exhibit a broad spectrum of therapeutic activities, including anti-HIV, anti-inflammatory, and cardiovascular effects. Their synthesis has been enhanced through methods like microwave-assisted synthesis and regioselective techniques. The development of novel benzothiazine derivatives continues to contribute significantly to the pharmaceutical field, underscoring the compound's importance in medicinal chemistry (Rajiv, Sreelakshmi, Rajan, & Pappachen, 2017).

Optoelectronic Applications

Beyond pharmaceuticals, benzothiazine derivatives, including those related to 6-Nitro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride, are explored in optoelectronic applications. These compounds, particularly when incorporated into π-extended conjugated systems, have shown promise in the development of materials for organic light-emitting diodes (OLEDs), photovoltaic cells, and nonlinear optical materials. This highlights the compound's versatility and potential in both medicinal and material science fields (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

properties

IUPAC Name

6-nitro-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S.ClH/c11-10(12)6-1-2-8-7(5-6)9-3-4-13-8;/h1-2,5,9H,3-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACRRQFWFDDADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1)C=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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